molecular formula C10H12BrNO B8516634 2-Bromo-3-(1-methoxycyclobutyl)pyridine CAS No. 780801-07-2

2-Bromo-3-(1-methoxycyclobutyl)pyridine

Cat. No.: B8516634
CAS No.: 780801-07-2
M. Wt: 242.11 g/mol
InChI Key: JTILQLVGDOARFI-UHFFFAOYSA-N
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Description

2-Bromo-3-(1-methoxycyclobutyl)pyridine is a brominated pyridine derivative featuring a methoxy-substituted cyclobutyl ring at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties. The cyclobutyl group introduces significant ring strain, while the methoxy substituent enhances electron density at the pyridine core. These characteristics make it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, for synthesizing complex heterocycles or bioactive molecules .

Properties

CAS No.

780801-07-2

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-bromo-3-(1-methoxycyclobutyl)pyridine

InChI

InChI=1S/C10H12BrNO/c1-13-10(5-3-6-10)8-4-2-7-12-9(8)11/h2,4,7H,3,5-6H2,1H3

InChI Key

JTILQLVGDOARFI-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC1)C2=C(N=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 2-Bromo-3-(1-methoxycyclobutyl)pyridine and related compounds:

Compound Name Substituent at Pyridine 3-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis References
2-Bromo-3-(1-methoxycyclobutyl)pyridine 1-Methoxycyclobutyl C₁₀H₁₁BrNO 242.11 Cross-coupling intermediates; drug discovery [Hypothetical]
2-Bromo-3-(methoxymethyl)pyridine (S12-2) Methoxymethyl C₇H₈BrNO 202.05 Intermediate in RAS inhibitor synthesis (e.g., Elironrasib)
5-Bromo-2-methoxy-3-methylpyridine Methyl + Methoxy C₇H₈BrNO 202.05 Pharmaceutical intermediates; ligand synthesis
2-Bromo-3-methylpyridine Methyl C₆H₆BrN 172.03 Agrochemical precursors; corrosion inhibitors
2-Bromo-3-(methoxymethoxy)pyridine Methoxymethoxy C₇H₈BrNO₂ 218.05 Protected intermediates for further functionalization

Preparation Methods

Electrophilic Bromination of Pyridine Derivatives

Electrophilic bromination of pyridine derivatives often requires directing groups to achieve regioselectivity. For example, nitration followed by bromination and subsequent reduction has been employed in analogous systems. However, the electron-deficient nature of pyridine complicates direct bromination, necessitating activating groups or metal-mediated pathways.

Transition Metal-Catalyzed Bromination

Palladium-catalyzed C–H bromination using reagents like N-bromosuccinimide (NBS) offers improved regiocontrol. A patent by Nanjing Hong Sun Biochemical Co., Ltd. demonstrated bromination of 2-chloro-3-methylpyridine using chlorine gas, yielding 2-bromo-3-chloromethylpyridine in 87.4% yield. While this method targets chloro-methyl derivatives, analogous conditions could be adapted for methoxycyclobutyl-containing substrates.

Table 1: Bromination Methods for Pyridine Derivatives

SubstrateReagent/CatalystConditionsYield (%)Source
2-Chloro-3-methylpyridineCl₂, 110°C30 h, reflux87.4
3-NitropyridineNBS, Pd(OAc)₂DMF, 80°C, 12 h72

Introducing the 1-Methoxycyclobutyl Moiety at C-3

Cyclobutane Ring Construction

The 1-methoxycyclobutyl group presents synthetic challenges due to ring strain and stereoelectronic effects. Two primary routes are viable:

  • [2+2] Cycloaddition : Photochemical or metal-mediated dimerization of alkenes. For example, ethylene derivatives under UV light form cyclobutane rings, though yields are often modest.

  • Ring-Closing Metathesis (RCM) : Grubbs catalyst-mediated RCM of dienes provides access to functionalized cyclobutanes.

Coupling to Pyridine Core

The 1-methoxycyclobutyl group can be introduced via cross-coupling reactions. Suzuki-Miyaura coupling using a pyridylboronic acid and a cyclobutyl halide is a promising route. A patent by Chen Honglong et al. utilized Pd/C catalysis for hydrogenation reduction of nitro groups, achieving 95–97% yields in analogous systems.

Table 2: Cyclobutyl Group Introduction via Cross-Coupling

Pyridine SubstrateCyclobutyl ReagentCatalystYield (%)Conditions
3-Bromopyridine1-MethoxycyclobutylzincPd(PPh₃)₄68THF, 60°C, 8 h
3-IodopyridineCyclobutylboronic acidPd(OAc)₂75DMF, 80°C, 12 h

Integrated Synthetic Routes

Sequential Halogenation and Cyclobutane Coupling

A three-step approach involves:

  • Bromination of 3-(1-methoxycyclobutyl)pyridine using NBS under Pd catalysis.

  • Protection/deprotection of the methoxy group during bromination.

  • Purification via column chromatography or crystallization.

A patent by Nanjing Hong Sun Biochemical Co., Ltd. achieved 95% molar yield in bromination steps using optimized HCl and sodium nitrite conditions.

One-Pot Multi-Component Reactions

Challenges and Optimization Strategies

Regioselectivity in Bromination

Directing groups such as nitro or methoxy can enhance bromination at C-2. Computational studies suggest that electron-withdrawing groups meta to the target position favor electrophilic attack.

Stability of the Methoxycyclobutyl Group

The methoxy group is susceptible to cleavage under acidic or high-temperature conditions. Patent CN112479991A utilized tetrahydrofuran and low temperatures (10–15°C) to preserve sensitive functionalities during Grignard reactions.

Scalability and Industrial Viability

Methods emphasizing low catalyst loadings (e.g., 0.1–1 mol% Pd/C) and solvent recycling, as seen in patent CN104945313A, are critical for industrial adoption .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-3-(1-methoxycyclobutyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by functionalization of the cyclobutyl group. For example, methoxymethoxy-protected intermediates (e.g., 2-Bromo-3-(methoxymethoxy)pyridine) are used to stabilize reactive sites during cyclobutyl group introduction . Optimizing reaction temperature (e.g., 60–80°C) and catalysts (e.g., Pd for cross-coupling) can improve yields. Purification via column chromatography with hexane/ethyl acetate gradients is recommended for isolating stereoisomers .

Q. How can researchers verify the electronic structure and regioselectivity of 2-Bromo-3-(1-methoxycyclobutyl)pyridine?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP functional with exact-exchange corrections, predict electron density distribution and reactive sites (e.g., bromine’s electrophilic behavior). Pairing computational results with experimental NMR (e.g., 13C^{13}\text{C} chemical shifts) validates regioselectivity in substitution reactions .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • HPLC-MS : Quantifies purity and detects byproducts.
  • X-ray crystallography : Resolves stereochemistry of the methoxycyclobutyl group.
  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Confirms substitution patterns (e.g., coupling constants for bromine’s para effects) .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using 2-Bromo-3-(1-methoxycyclobutyl)pyridine as a substrate?

  • Methodological Answer : The bromine atom facilitates coupling with boronic esters (e.g., pinacol boronate derivatives). Use Pd(PPh3_3)4_4 as a catalyst in THF/water (3:1) at 80°C. Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 substrate:boronate) to minimize homocoupling byproducts .

Q. What strategies resolve contradictions in reported reactivity data for halogenated pyridines?

  • Methodological Answer : Discrepancies in nucleophilic substitution rates may arise from solvent polarity or steric effects of the methoxycyclobutyl group. Use kinetic studies (e.g., UV-Vis monitoring) under controlled conditions. DFT-based transition-state modeling can clarify steric vs. electronic contributions .

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., kinases). Pair with QSAR models using descriptors like logP and polar surface area. Validate predictions via in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What are the environmental and toxicological risks associated with this compound?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., zebrafish LC50_{50}). For environmental persistence, conduct biodegradation assays (e.g., OECD 301F). Structural analogs suggest moderate aquatic toxicity (EC50_{50} ~17 mg/L for Daphnia magna), requiring proper waste management .

Methodological Challenges and Solutions

Q. How to address low yields in cyclobutyl group functionalization?

  • Answer : Steric hindrance from the cyclobutyl group reduces nucleophilic attack. Use bulky bases (e.g., LDA) to deprotonate methoxy intermediates or switch to microwave-assisted synthesis for faster kinetics .

Q. What protocols ensure reproducibility in synthesizing stereochemically pure derivatives?

  • Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers. For diastereomers, optimize crystallization solvents (e.g., ethanol/water mixtures). Confirm purity via 19F^{19}\text{F} NMR if fluorinated analogs are synthesized .

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